

In-Depth Technical Guide: H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-N-Me-Glu(OMe)-OH.HCl*

Cat. No.: *B15252394*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **H-N-Me-Glu(OMe)-OH.HCl** (N-methyl-L-glutamic acid γ -methyl ester hydrochloride), a derivative of the excitatory neurotransmitter L-glutamic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established synthetic methodologies to present a thorough profile. This guide covers the predicted physicochemical properties, a proposed multi-step synthesis with detailed experimental protocols, and an exploration of its potential pharmacological significance based on the activity of similar N-methylated glutamate derivatives. The information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel glutamate receptor modulators.

Chemical Structure and Properties

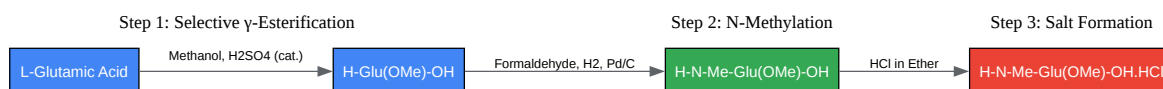
H-N-Me-Glu(OMe)-OH.HCl is the hydrochloride salt of N-methyl-L-glutamic acid with a methyl ester at the γ -carboxylic acid position. The N-methylation and γ -esterification modify the polarity and receptor binding profile compared to the parent molecule, L-glutamic acid.

Table 1: Physicochemical Properties of **H-N-Me-Glu(OMe)-OH.HCl** and Related Compounds

Property	H-N-Me-Glu(OMe)-OH.HCl (Predicted)	N-methyl-L-glutamic acid[1][2]	L-glutamic acid γ -methyl ester
Molecular Formula	C7H14ClNO4	C6H11NO4	C6H11NO4
Molecular Weight	211.64 g/mol	161.16 g/mol	161.16 g/mol
IUPAC Name	(2S)-2-(methylamino)-5-methoxy-5-oxopentanoic acid hydrochloride	(2S)-2-(methylamino)pentanedioic acid	(2S)-2-amino-5-methoxy-5-oxopentanoic acid
CAS Number	Not available	35989-16-3	1119-33-1
Predicted Solubility	Soluble in water and polar organic solvents.	Soluble in water.	Soluble in water.
Predicted pKa	α -COOH: ~2.2, NH_2^+ : ~9.8	α -COOH: 2.19, γ -COOH: 4.25, NH_2^+ : 9.82	α -COOH: ~2.2, NH_2^+ : ~9.7

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **H-N-Me-Glu(OMe)-OH.HCl** involves two key steps: the selective γ -esterification of L-glutamic acid followed by the N-methylation of the resulting monoester.



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Proposed synthetic workflow for **H-N-Me-Glu(OMe)-OH.HCl**.

Step 1: Selective γ -Esterification of L-Glutamic Acid

This protocol is adapted from a method for preparing L-glutamic acid-5-methyl ester.[3]

Materials:

- L-Glutamic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Barium Hydroxide ($\text{Ba}(\text{OH})_2$)
- Barium Chloride (BaCl_2) solution (for testing)
- Distilled water

Procedure:

- Suspend L-glutamic acid in anhydrous methanol.
- Carefully add concentrated sulfuric acid as a catalyst. The amount should be a catalytic quantity (e.g., 0.1-0.2 equivalents).
- Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the sulfuric acid by adding a stoichiometric amount of barium hydroxide. This will precipitate barium sulfate.
- Filter off the barium sulfate precipitate and wash the solid with methanol.
- To ensure complete removal of sulfate ions, the filtrate can be tested with a barium chloride solution.
- Evaporate the methanol from the filtrate under reduced pressure to yield crude H-Glu(OMe)-OH.
- The crude product can be purified by recrystallization.

Step 2: N-Methylation of L-Glutamic Acid γ -Methyl Ester

This protocol describes a general method for the N-methylation of amino acids via reductive amination.

Materials:

- H-Glu(OMe)-OH (from Step 1)
- Formaldehyde (37% aqueous solution)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H₂)
- Methanol or another suitable solvent

Procedure:

- Dissolve H-Glu(OMe)-OH in methanol.
- Add the aqueous formaldehyde solution to the reaction mixture.
- Add the 10% Pd/C catalyst.
- Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (e.g., 50 psi).
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through Celite to remove the Pd/C catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude N-methylated product, H-N-Me-Glu(OMe)-OH.
- Purify the product by a suitable method, such as column chromatography or recrystallization.

Step 3: Hydrochloride Salt Formation

Materials:

- H-N-Me-Glu(OMe)-OH (from Step 2)
- Anhydrous diethyl ether
- Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

- Dissolve the purified H-N-Me-Glu(OMe)-OH in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
- Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
- The hydrochloride salt should precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield **H-N-Me-Glu(OMe)-OH.HCl**.

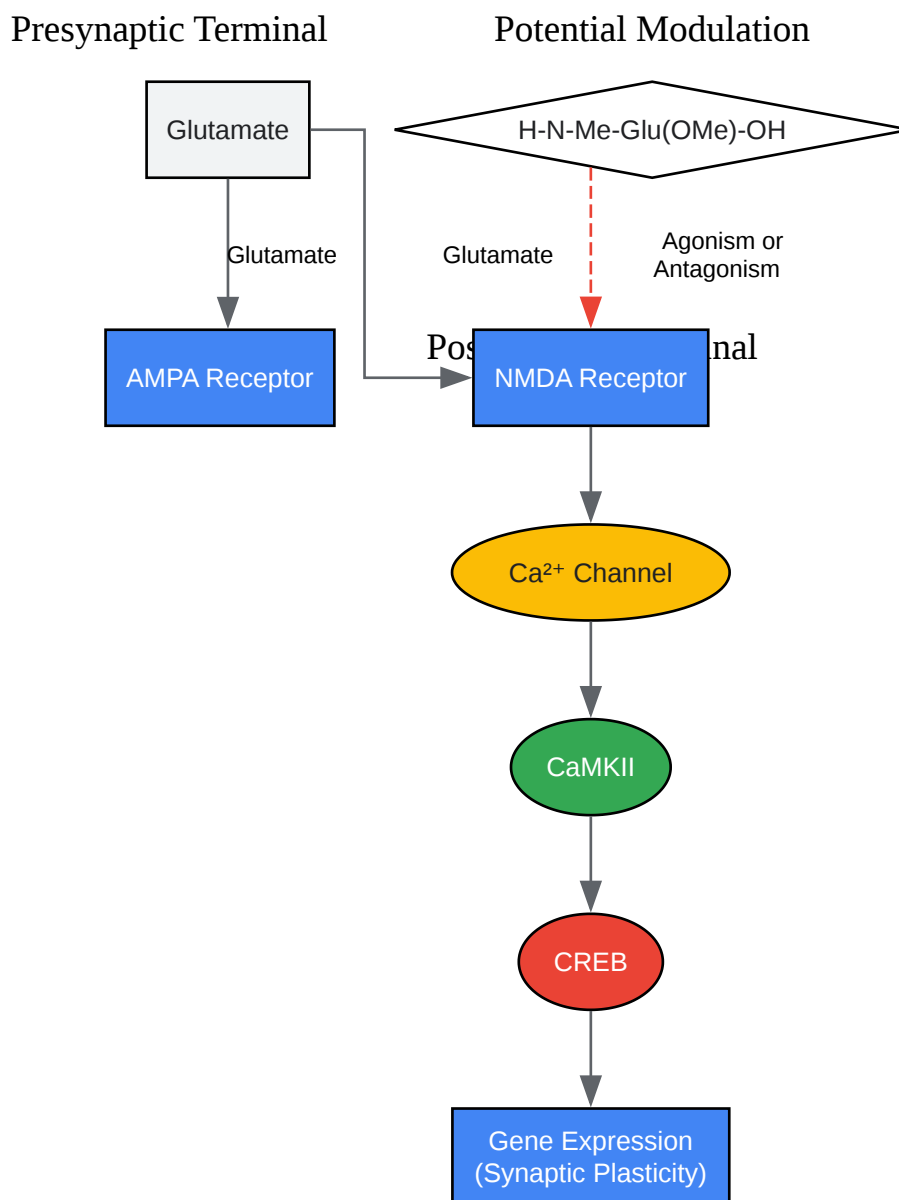
Potential Pharmacological Significance and Signaling Pathways

N-methylated derivatives of glutamate are known to interact with glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system. The most well-known of these is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

Table 2: Pharmacological Activity of Related N-Methylated Glutamate Analogs

Compound	Receptor Target(s)	Observed Effects
N-Methyl-D-aspartate (NMDA)	NMDA Receptor Agonist	Potent excitation of neurons, induction of long-term potentiation (LTP).
N-Methyl-L-glutamic acid	Potential weak agonist/antagonist at glutamate receptors	Limited data available, but structurally similar to NMDA. ^[1]
Ketamine	NMDA Receptor Antagonist	Anesthetic, analgesic, and antidepressant effects. ^[4]

Given its structure, **H-N-Me-Glu(OMe)-OH.HCl** is hypothesized to act as a modulator of glutamate receptors, potentially the NMDA receptor. Its activity could range from agonism to antagonism, and the presence of the γ -methyl ester will influence its ability to cross the blood-brain barrier and its metabolic stability.



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Potential modulation of the NMDA receptor signaling pathway.

Conclusion

While direct experimental data on **H-N-Me-Glu(OMe)-OH.HCl** is not readily available in the public domain, this technical guide provides a robust framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations. The predicted physicochemical properties and the discussion of the

pharmacological context offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel N-methylated glutamate analogs. Further investigation is warranted to fully characterize this compound and its effects on the central nervous system.

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- To cite this document: BenchChem. [In-Depth Technical Guide: H-N-Me-Glu(OMe)-OH.HCl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15252394#h-n-me-glu-ome-oh-hcl-structure]

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